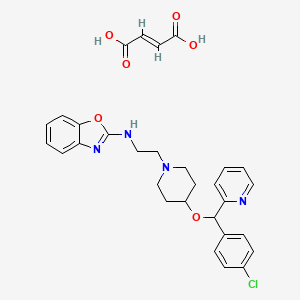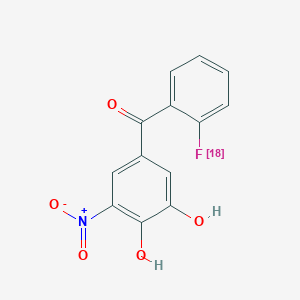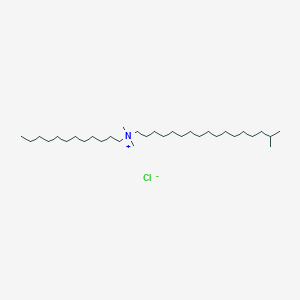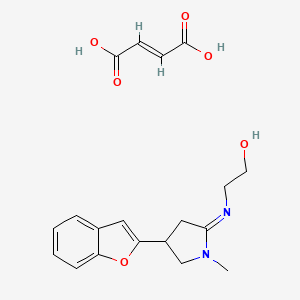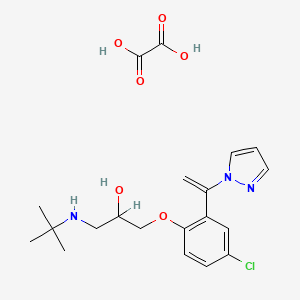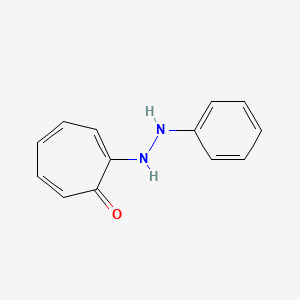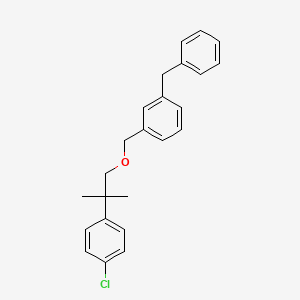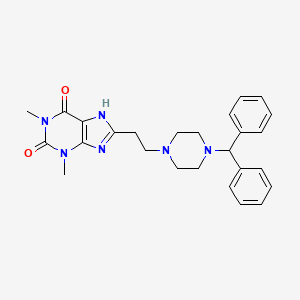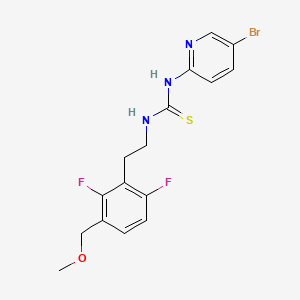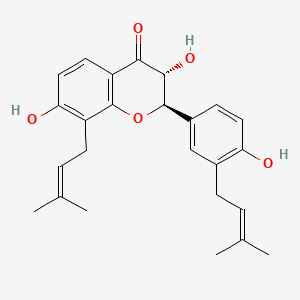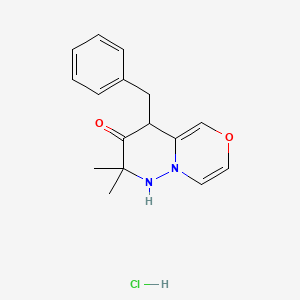
2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, oxazine, and benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the oxazine moiety. The phenylmethyl group is then added through a Friedel-Crafts alkylation reaction. The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine and oxazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
Medicinally, 2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
In the industrial sector, the compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and oxazine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one
- 2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one dihydrochloride
Uniqueness
The monohydrochloride form of 2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. This makes it particularly useful in certain medicinal and industrial applications where these properties are critical.
Eigenschaften
CAS-Nummer |
88799-52-4 |
|---|---|
Molekularformel |
C16H19ClN2O2 |
Molekulargewicht |
306.79 g/mol |
IUPAC-Name |
4-benzyl-2,2-dimethyl-1,4-dihydropyridazino[6,1-c][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C16H18N2O2.ClH/c1-16(2)15(19)13(10-12-6-4-3-5-7-12)14-11-20-9-8-18(14)17-16;/h3-9,11,13,17H,10H2,1-2H3;1H |
InChI-Schlüssel |
QEHDDQXBVNEKTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C(C2=COC=CN2N1)CC3=CC=CC=C3)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



